molecular formula C15H21BrO B13181770 ({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene

({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene

Cat. No.: B13181770
M. Wt: 297.23 g/mol
InChI Key: BIAPSBSSTMCNDY-UHFFFAOYSA-N
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Description

({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene is an organic compound that features a benzene ring substituted with a cyclopentyl group, which is further substituted with a bromomethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of the cyclopentyl derivative, followed by bromination to introduce the bromomethyl group. The final step involves the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted cyclopentyl derivatives.

Scientific Research Applications

({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene exerts its effects depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, the benzene ring and cyclopentyl group may interact with specific molecular targets, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene
  • ({2-[1-(Iodomethyl)cyclopentyl]ethoxy}methyl)benzene
  • ({2-[1-(Hydroxymethyl)cyclopentyl]ethoxy}methyl)benzene

Uniqueness

({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C15H21BrO

Molecular Weight

297.23 g/mol

IUPAC Name

2-[1-(bromomethyl)cyclopentyl]ethoxymethylbenzene

InChI

InChI=1S/C15H21BrO/c16-13-15(8-4-5-9-15)10-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2

InChI Key

BIAPSBSSTMCNDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCOCC2=CC=CC=C2)CBr

Origin of Product

United States

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